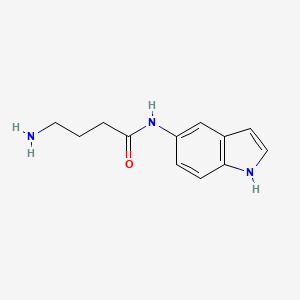
4-amino-N-(1H-indol-5-yl)butanamide
Cat. No. B8431642
M. Wt: 217.27 g/mol
InChI Key: SUDZMWNBWMQOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04977153
Procedure details


4.56 of 4-(Benzyloxycarbonylamino)-N-(1H-indol-5-yl)butanamide, 1.1 g palladium (10%) on charcoal and 100 ml methanol are added together at room temperature in the presence of hydrogen until about 90% of theoretical hydrogen uptake is obtained (maximum uptake). The suspension is filtered through talc and the solvent evaporated off giving an oily residue of 4-amino-N-(1H-indol-5-yl)butanamide which is recrystallised from methanol/ether (M.P. 124°-136°).
Name
4-(Benzyloxycarbonylamino)-N-(1H-indol-5-yl)butanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C(OC([NH:11][CH2:12][CH2:13][CH2:14][C:15]([NH:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[NH:23][CH:22]=[CH:21]2)=[O:16])=O)C1C=CC=CC=1.[H][H]>[Pd].CO>[NH2:11][CH2:12][CH2:13][CH2:14][C:15]([NH:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[NH:23][CH:22]=[CH:21]2)=[O:16]
|
Inputs


Step One
|
Name
|
4-(Benzyloxycarbonylamino)-N-(1H-indol-5-yl)butanamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCCCC(=O)NC=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained (maximum uptake)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered through talc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCC(=O)NC=1C=C2C=CNC2=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
